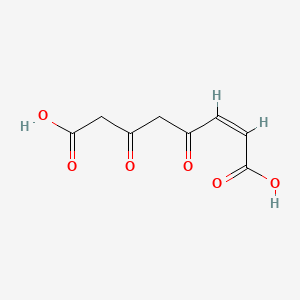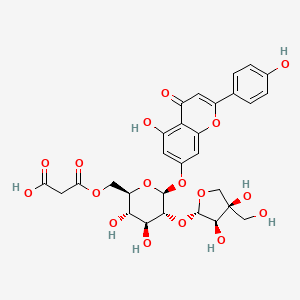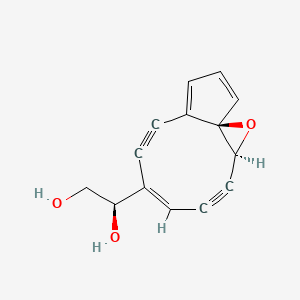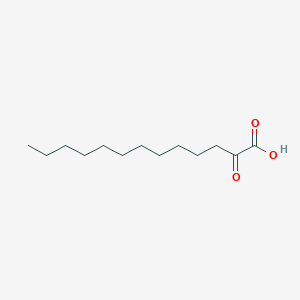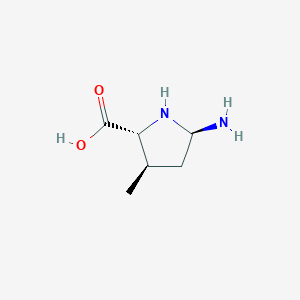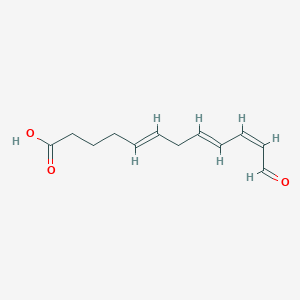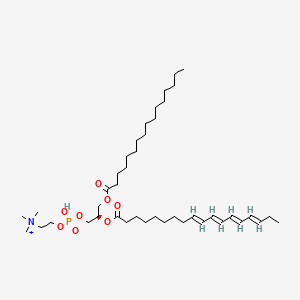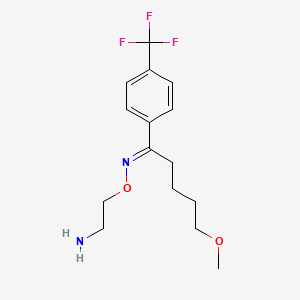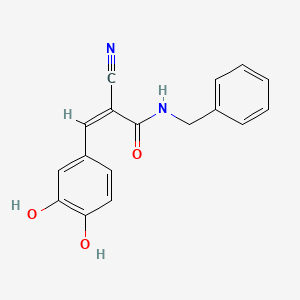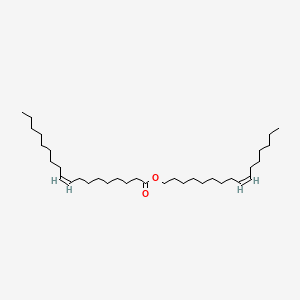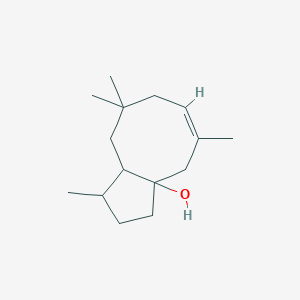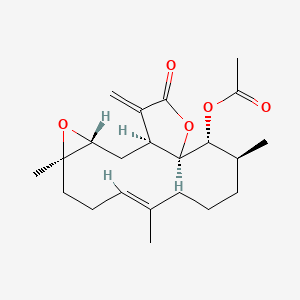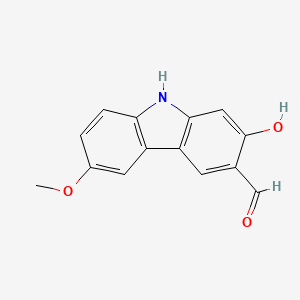
Lansine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lansine is a member of carbazoles. It has a role as a metabolite.
Aplicaciones Científicas De Investigación
Antileishmanial Applications
Lansine analogues have shown potential as antileishmanial agents. A study by Pieroni et al. (2012) revealed that certain structural modifications of lansine-derived carbazoles enhanced their activity against Leishmania donovani, the causative agent of leishmaniasis. This opens avenues for further development of lansine as a pharmacophore in treating leishmaniasis.
Lantibiotic Applications
Lansine is closely related to the study and development of lantibiotics, a class of antimicrobial peptides. Studies on lantibiotics like nisin have shown their potential in various applications:
Food Preservation : Lantibiotics like nisin have been used as food preservatives due to their antimicrobial properties against Gram-positive bacteria, as discussed in research by Healy et al. (2013) and Shin et al. (2015).
Antimicrobial Activity : The mode of action and the structural characteristics of lantibiotics have been a subject of study, providing insights into their antimicrobial mechanisms as outlined by McAuliffe et al. (2001) and Lubelski et al. (2008).
Nano-Engineering for Broader Spectrum : The modification of lantibiotics, like nisin, to extend their spectrum to Gram-negative bacteria, as explored by Vukomanović et al. (2017), indicates the potential for broader applications in antimicrobial resistance.
Engineering of Lantibiotics : Genetic code expansion to create new-to-nature lantibiotics, as researched by Karbalaei-Heidari & Budisa (2020), shows the potential for developing novel antimicrobials against resistant bacteria.
Propiedades
Nombre del producto |
Lansine |
|---|---|
Fórmula molecular |
C14H11NO3 |
Peso molecular |
241.24 g/mol |
Nombre IUPAC |
2-hydroxy-6-methoxy-9H-carbazole-3-carbaldehyde |
InChI |
InChI=1S/C14H11NO3/c1-18-9-2-3-12-11(5-9)10-4-8(7-16)14(17)6-13(10)15-12/h2-7,15,17H,1H3 |
Clave InChI |
INFFNJXOAJWVCS-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)NC3=C2C=C(C(=C3)O)C=O |
SMILES canónico |
COC1=CC2=C(C=C1)NC3=C2C=C(C(=C3)O)C=O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



